2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide, acetic acid is a chemical compound with the molecular formula and a molecular weight of approximately 235.24 g/mol. It is classified as an organic compound and is part of a broader category of nitrogen-containing heterocycles, specifically quinolines. This compound has garnered attention in scientific research due to its potential pharmacological properties and applications in medicinal chemistry.
The compound can be sourced from various suppliers, including Enamine and Sigma-Aldrich, which provide it for research purposes. The chemical is identified by its CAS number 1289732-81-5 and has been cataloged in databases such as PubChem and ChemSpace. It falls under the classification of quinoline derivatives, which are known for their diverse biological activities.
The synthesis of 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide typically involves multi-step organic reactions. A common synthetic route may include:
The reactions are generally conducted under controlled conditions, utilizing solvents such as dimethyl sulfoxide or ethanol and catalysts like triethylamine or pyridine to facilitate the reaction mechanisms. Reaction monitoring is typically performed using thin-layer chromatography.
The structure of 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide can be represented using various structural formulas:
CC(=O)N[C@H](C(=O)N)[C@H]1CCCN1=O
VRWBKBHXUTXZFL-UHFFFAOYSA-N
The compound's molecular structure features:
The compound may undergo various chemical reactions typical for amides and quinolines, including:
The reaction conditions (temperature, pressure, solvent) must be optimized for each specific transformation to achieve high yields and selectivity.
The mechanism of action for 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide involves its interaction with biological targets within cells. Preliminary studies suggest that it may act as an inhibitor for certain enzymes or receptors associated with disease pathways.
Research indicates that compounds with similar structures exhibit activities such as:
The physical properties include:
Relevant chemical properties are:
These properties suggest potential bioavailability in pharmacological applications.
The compound is primarily utilized in:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7